molecular formula C8H12N2O3S B1527692 N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide CAS No. 945397-40-0

N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide

Cat. No. B1527692
M. Wt: 216.26 g/mol
InChI Key: HLPSSKQKZBRDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The boiling point of N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide is predicted to be 444.6±55.0 °C . The density is predicted to be 1.481±0.06 g/cm3 .

Scientific Research Applications

Sulfomethylation in Macrocyclic Chelates

Research into the sulfomethylation of various polyazamacrocycles, including piperazine and structures such as [9]aneN3, [12]aneN3, [12]aneN4, and [18]aneN6, with formaldehyde bisulfite has shown the potential for creating mixed-side-chain macrocyclic chelates. These sulfomethylated products offer a pathway to a range of derivatives, including mono- and diacetate, phosphonate, and phosphinate derivatives, expanding the utility in creating complex chelating agents for potential use in medical imaging, pharmacology, and industrial applications (van Westrenen & Sherry, 1992).

Synthesis of Aminosulfinic Acid Salts

The development of N-methane- or p-toluene-sulfonyl α aminosulfinic acids salts through a Mannich-like reaction showcases an innovative approach in synthesizing sulfonamide compounds. This method contributes to the broader field of organic synthesis, providing a versatile route for creating aminosulfinic acid salts that could have implications in drug development and chemical synthesis (Mulliez & Naudy, 1994).

Sulfonamide Derivatives and Metal Complexes

The synthesis of sulfonamide derivatives like methanesulfonicacid hydrazide and their metal complexes opens new avenues in the study of antibacterial agents. These compounds, including their Ni(II) and Co(II) complexes, have been shown to possess significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential as novel antibacterial agents (Özdemir et al., 2009).

Application in Antiarrhythmic Agents

The synthesis of (4-methanesulfonamidophenoxy)propanolamines and their evaluation as potential class III antiarrhythmic agents illustrate the importance of sulfonamide derivatives in developing new therapeutic agents. These compounds have shown promise in increasing the cardiac action potential duration without affecting the cardiac muscle conduction velocity, which could lead to advancements in treating arrhythmias (Connors et al., 1991).

properties

IUPAC Name

N-[3-amino-5-(hydroxymethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-14(12,13)10-8-3-6(5-11)2-7(9)4-8/h2-4,10-11H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPSSKQKZBRDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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